N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a tetrahydrofuran ring, and an isonicotinamide structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of Tetrahydrofuran Derivative: The tetrahydrofuran ring can be synthesized via the cyclization of 1,4-dihalobutanes with a base.
Coupling Reactions: The benzo[d][1,3]dioxole and tetrahydrofuran derivatives are then coupled with isonicotinic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The isonicotinamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the isonicotinamide group could interact with active sites or catalytic residues. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride: Similar benzo[d][1,3]dioxole structure but different functional groups.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the dioxole ring.
Isonicotinamide derivatives: Compounds with similar isonicotinamide structures but different substituents.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is unique due to its combination of three distinct functional groups, which may confer unique biological activities and chemical properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(20-9-12-1-2-15-16(7-12)24-11-23-15)13-3-5-19-17(8-13)25-14-4-6-22-10-14/h1-3,5,7-8,14H,4,6,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPJASPPZLEHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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